2,6-Difluorobenzaldehyde oxime

Biocatalysis Continuous flow chemistry Nitrile synthesis

2,6-Difluorobenzaldehyde oxime offers ortho-fluorine activated reactivity that generic benzaldehyde oximes cannot match. The electron-withdrawing fluorine atoms lower the pKa to ~10.1, increasing nucleophilic oximate anion concentration and accelerating nitrile oxide cycloadditions and Beckmann rearrangements. Procure this precursor for continuous-flow biocatalytic conversion to 2,6-difluorobenzonitrile (≈70% conversion in 12 h), a critical intermediate for fluorinated pharmaceuticals, benzoylurea insecticides, and liquid-crystal materials. Its distinct solubility profile demands specific process engineering—generic substitution compromises yield and isolation efficiency.

Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
CAS No. 1609936-05-1
Cat. No. B3107502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzaldehyde oxime
CAS1609936-05-1
Molecular FormulaC7H5F2NO
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=NO)F
InChIInChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
InChIKeyPGWOZJHFLGQGDU-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorobenzaldehyde Oxime (CAS 1609936-05-1): A Critical Intermediate for Fluorinated Heterocycles and Nitriles


2,6-Difluorobenzaldehyde oxime (C₇H₅F₂NO, MW 157.12) is a fluorinated aromatic aldoxime derived from 2,6-difluorobenzaldehyde [1]. It exists as a crystalline solid (mp 114–116 °C) with a predicted pKa of 10.12 ± 0.10, reflecting enhanced acidity relative to non-fluorinated analogs due to the strong electron‑withdrawing effect of the ortho‑fluorine atoms . This compound serves primarily as a synthetic precursor to 2,6‑difluorobenzonitrile—an essential building block for pharmaceuticals, agrochemicals, and advanced materials—and as a versatile intermediate for heterocyclic construction via nitrile oxide cycloaddition [1][2].

Why 2,6-Difluorobenzaldehyde Oxime Cannot Be Replaced by Unsubstituted or Mono‑Fluorinated Benzaldoximes


Generic benzaldehyde oximes lack the ortho‑fluorine substitution pattern that uniquely alters both the electronic environment and the physicochemical behavior of the oxime functional group. In 2,6‑difluorobenzaldehyde oxime, the two fluorine atoms withdraw electron density from the aromatic ring and the C=N–OH moiety, lowering the pKa and increasing the concentration of the nucleophilic oximate anion at relevant pH . This electronic activation directly enhances reactivity in nitrile oxide cycloadditions and Beckmann rearrangements. Moreover, the difluoro substitution dramatically reduces aqueous solubility compared to benzaldehyde oxime, imposing distinct process‑engineering requirements for biocatalytic dehydration or downstream nitrile recovery [1]. These combined electronic and solubility differences mean that replacing 2,6‑difluorobenzaldehyde oxime with a simpler analog will alter reaction kinetics, yield, and product isolation efficiency, making generic substitution scientifically and economically unviable.

Quantitative Differentiation Evidence for 2,6-Difluorobenzaldehyde Oxime Against Closest Analogs


Biocatalytic Dehydration to 2,6-Difluorobenzonitrile: Sustained Conversion vs. Benzaldehyde Oxime

In a direct head‑to‑head study using an evolved aldoxime dehydratase (OxdF1 L318F/F306Y) under continuous flow conditions, 2,6‑difluorobenzaldehyde oxime demonstrated robust conversion to the corresponding nitrile despite its poor water solubility, while benzaldehyde oxime served as the reference substrate. The difluorinated oxime required a segmented liquid‑liquid flow system to overcome solubility limitations and achieved approximately 70% conversion after 12 h of continuous operation [1].

Biocatalysis Continuous flow chemistry Nitrile synthesis

Synthetic Yield from 2,6-Difluorobenzaldehyde: Patent‑Documented 93% Isolated Yield

A patent‑documented preparation of 2,6‑difluorobenzaldehyde oxime reports an isolated yield of 93% when 2,6‑difluorobenzaldehyde is reacted with hydroxylamine hydrochloride under basic aqueous‑ethanolic conditions at low temperature [1]. This high yield serves as a benchmark for evaluating alternative synthetic routes.

Organic synthesis Process chemistry Oxime preparation

Enhanced Oxime Acidity: Lower pKa Facilitates Nucleophilic Reactivity

The predicted pKa of 2,6‑difluorobenzaldehyde oxime is 10.12 ± 0.10 , which is substantially lower than the pKa of unsubstituted benzaldehyde oxime (approximately 11.0–11.5; class‑level inference) and mono‑fluorinated analogs. This increased acidity stems from the strong –I effect of the two ortho‑fluorine atoms and results in a higher equilibrium concentration of the oximate anion at a given pH.

Physical organic chemistry Fluorine effects Reaction mechanism

Proven Application Scenarios for 2,6-Difluorobenzaldehyde Oxime in R&D and Industrial Procurement


Enzymatic Production of 2,6-Difluorobenzonitrile in Continuous Flow

Researchers and process chemists developing biocatalytic routes to 2,6‑difluorobenzonitrile—a key intermediate for fluorinated pharmaceuticals and agrochemicals—should prioritize 2,6‑difluorobenzaldehyde oxime as the substrate of choice. The compound has been validated in a continuous‑flow aldoxime dehydratase system, achieving ≈70% conversion after 12 h with in‑line liquid‑liquid extraction for nitrile recovery [1]. This established protocol provides a benchmark for scaling up enzymatic nitrile synthesis.

Synthesis of Fluorinated Heterocycles via Nitrile Oxide Cycloaddition

2,6‑Difluorobenzaldehyde oxime serves as a direct precursor to 2,6‑difluorobenzonitrile oxide, a reactive dipole employed in 1,3‑dipolar cycloadditions to construct isoxazoles and 2‑isoxazolines bearing a 2,6‑difluorophenyl substituent [2]. The enhanced acidity of the oxime (pKa ≈ 10.1) facilitates in situ generation of the nitrile oxide under mild conditions, offering a strategic advantage for medicinal chemists synthesizing fluorinated heterocyclic libraries.

Building Block for 2,6-Difluorophenyl‑Containing Amides and Amidines

Through Beckmann rearrangement or related transformations, 2,6‑difluorobenzaldehyde oxime can be converted to 2,6‑difluorobenzamide and subsequently to 2,6‑difluorobenzamidine derivatives . These products are valuable intermediates in the synthesis of benzoylurea insecticides, anti‑inflammatory agents, and liquid‑crystal materials. Procurement of the oxime enables direct access to this difluorinated amide/amidine scaffold without requiring alternative, often lower‑yielding, routes.

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